molecular formula C19H15ClN2O2 B2551671 allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate CAS No. 338401-44-8

allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate

Cat. No.: B2551671
CAS No.: 338401-44-8
M. Wt: 338.79
InChI Key: GNOKWLWDWJTXEE-UHFFFAOYSA-N
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Description

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.79. The purity is usually 95%.
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Scientific Research Applications

Biosensor Development for Environmental Monitoring

The development of biosensors for detecting environmental pollutants has seen the use of carbamate derivatives. For example, a study describes the use of a biosensor for the detection of cyanide, chlorophenols, atrazine, and carbamate pesticides. This biosensor employs an amperometric approach, utilizing a tyrosinase electrode to detect these substances through their inhibitory action, demonstrating the potential application of carbamate compounds in environmental monitoring and safety (Besombes et al., 1995).

Synthetic Methodologies in Organic Chemistry

Research in organic synthesis has explored the reactions of carbamate derivatives for the development of new compounds. A study on N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones showcases the utility of these reactions in synthesizing bis-adducts, β-amido-N-allylated products, and spiro[isoxazole-4,3'-quinolin]-5-ones, highlighting advanced synthetic routes for the creation of complex organic molecules (Wan et al., 2020).

Materials Science: Renewable Polyurethanes and Polyureas

In the field of materials science, allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) have been synthesized, showcasing the incorporation of allyl groups into polymers for potential applications in coatings and adhesives. This research demonstrates the versatility of carbamate derivatives in producing materials with a range of thermal properties and potential for photo-crosslinking, contributing to the development of sustainable materials (Martin et al., 2016).

Antimicrobial Activity Studies

Quinoxaline derivatives, including those with carbamate groups, have been investigated for their antimicrobial properties. One study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study provides insights into the structure-activity relationships, identifying promising compounds for further development as antitubercular agents (Jaso et al., 2005).

Analytical Chemistry: Detection of Heavy Metals

A study on dipicolylamino quinoline derivatives, including carbamate-functionalized probes, highlights the development of fluorescent sensors for detecting heavy metals such as Hg2+ and Fe3+. These sensors exhibit remarkable sensitivity and selectivity, demonstrating the application of carbamate derivatives in the fabrication of advanced materials for environmental monitoring and safety (Paisuwan et al., 2019).

Properties

IUPAC Name

prop-2-enyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOKWLWDWJTXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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